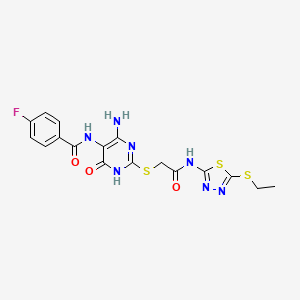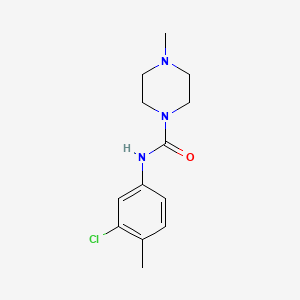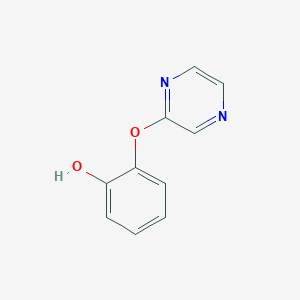
1-Benzyl-2-methylhydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-2-methylhydrazine dihydrochloride” is a chemical compound with the CAS Number: 26253-99-6 . It has a molecular weight of 209.12 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C8H12N2.2ClH/c1-9-10-7-8-5-3-2-4-6-8;;/h2-6,9-10H,7H2,1H3;2*1H . This indicates that the compound consists of a benzyl group attached to a 2-methylhydrazine group, and it is in the form of a dihydrochloride salt.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 209.12 .
Applications De Recherche Scientifique
Cytotoxicity and Nucleic Acid Interaction
- 1-Benzyl-2-methylhydrazine derivatives have been studied for their interaction with nucleic acids. Berneis, Kofler, and Bollag (1964) found that these compounds, particularly 1-methyl-2-benzyl-hydrazine, break down nucleic acids more than added hydrogen peroxide in solutions with low iron ion content. This finding suggests that these derivatives might have a role in initiating reactions between hydrogen peroxide and organic compounds, potentially through FENTON chain reactions initiated by the derivatives or free radicals formed during their autoxidation (Berneis, Kofler, & Bollag, 1964).
Molecular Docking and Dynamic Simulations
- In recent research, Ahmad et al. (2018) synthesized and evaluated new derivatives of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides, which involve 1-benzyl-2-methylhydrazine derivatives. These compounds were assessed for their inhibition activities against monoamine oxidases. The study involved molecular docking to evaluate binding interactions and dynamic stability, indicating the potential of these compounds in pharmaceutical research (Ahmad et al., 2018).
Synthesis and Chemical Reactions
- Deng and Mani (2008) discussed the synthesis of 1-benzyl-3-(4-chloro-phenyl-5-p-tolyl-1H-pyrazole using benzylhydrazine dihydrochloride. This work contributes to the understanding of the chemical synthesis and potential applications of 1-benzyl-2-methylhydrazine derivatives in creating complex chemical structures, which might be relevant in various fields, including material science and pharmaceuticals (Deng & Mani, 2008).
Potential Therapeutic Applications
- The compound's derivatives have been explored for potential therapeutic applications. Gyűjtő, Simig, Porcs-Makkay, and Volk (2020) reviewed the derivatives of 1,2,3-Benzothiadiazine 1,1-dioxides, which include structures related to 1-Benzyl-2-methylhydrazine dihydrochloride. These compounds have been investigated for their diuretic and antihypertensive properties, as well as their potential in treating various diseases (Gyűjtő et al., 2020).
Anticonvulsant and Neuroleptic Effects
- Hino, Nagai, Uno, Masuda, Oka, and Karasawa (1988) synthesized a series of compounds related to this compound and evaluated them for potential neuroleptic activity. Some of these compounds showed neuroleptic-like activity and potent anticonvulsant effects, indicating the potential use of these derivatives in developing treatments for central nervous system disorders (Hino et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-benzyl-2-methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-10-7-8-5-3-2-4-6-8;;/h2-6,9-10H,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASLRQWAWHZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CC=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)


![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)
![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)

![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![Ethyl 4-{[(5-{[(4-methoxybenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2643391.png)
